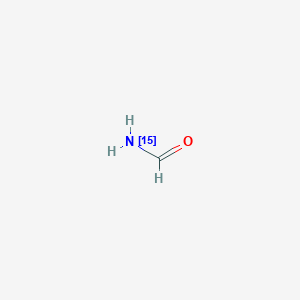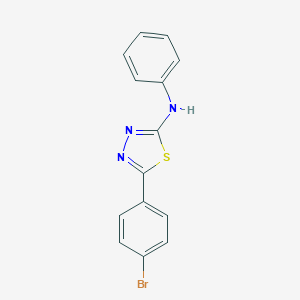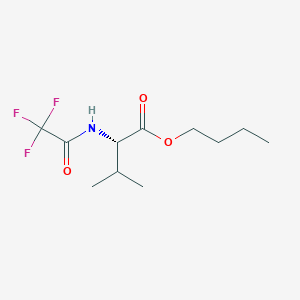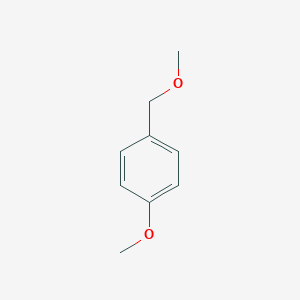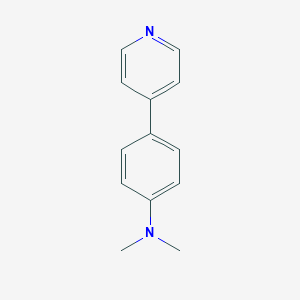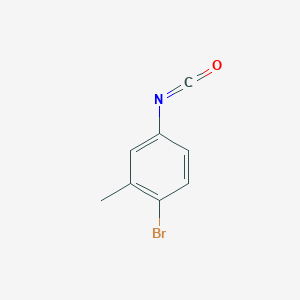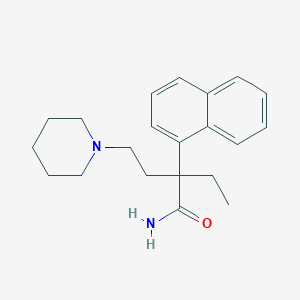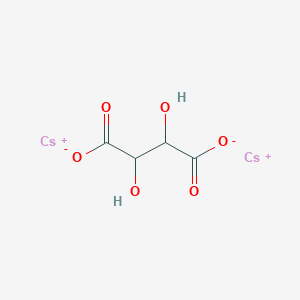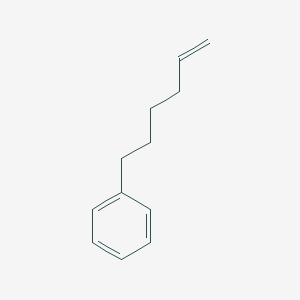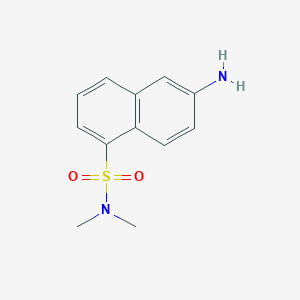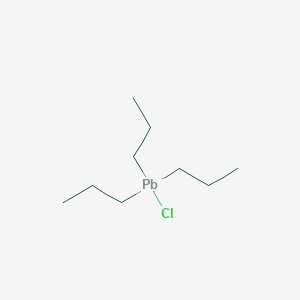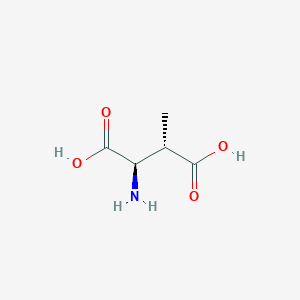
Chloromethane-d3
描述
Synthesis Analysis
The synthesis of chloromethane-d3 and related compounds involves specialized methods to incorporate deuterium atoms. Harper et al. (1989) demonstrated the biosynthetic incorporation of methyl groups from chloromethane (CH3Cl) into organic compounds by fungi, highlighting a natural pathway that, with modifications, could potentially be adapted for the synthesis of deuterated compounds (Harper et al., 1989). Additionally, chemical synthesis approaches involve the reaction of chloromethane with deuterium gas or deuterated reagents in the presence of catalysts to replace hydrogen atoms with deuterium.
Molecular Structure Analysis
Structural analysis of chloromethane-d3 can be performed using X-ray crystallography and NMR spectroscopy. For example, the crystal structure of phase III of chloroiodomethane-d2 was determined at 13 K using Rietveld refinement, revealing a 'herringbone' pattern in layers perpendicular to the b axis, which is similar to the structure observed in halogen and hydrogen halides crystals (Torrie et al., 1993). These methodologies provide insights into the geometric configuration and electron distribution within chloromethane-d3 molecules, which are crucial for understanding their chemical behavior.
科学研究应用
Environmental Significance and Isotope Studies
Hydrogen and Carbon Isotope Fractionation in Microbial Degradation Research has highlighted the use of stable isotope analysis to study the environmental behavior of chloromethane. Isotope fractionation during the microbial degradation of chloromethane by methylotrophic bacteria (e.g., Methylobacterium extorquens) provides insights into the global atmospheric budget of chloromethane, contributing to a better understanding of its environmental impact (Nadalig et al., 2013).
Chloromethane Emissions from Plants Studies have also investigated the correlation between plant-produced chloromethane and microbial degradation in the phyllosphere, showing how plant emissions are influenced by the presence of chloromethane-degrading bacteria (Muhammad Farhan Ul Haque et al., 2017). This research underscores the complex interactions between terrestrial biosphere emissions and microbial atmospheric chemistry.
Microbial Degradation Pathways
Genomic Insights into Microbial Degradation The elucidation of chloromethane utilization genes in Methylobacterium extorquens highlights the molecular basis of microbial adaptation to chloromethane as a carbon source. This work provides critical insights into the genetic and biochemical mechanisms underlying bacterial chloromethane metabolism (Roselli et al., 2013).
Abiotic Methylation by Plant Pectin The discovery of abiotic conversion of chloride to chloromethane via plant pectin reveals a significant natural process contributing to atmospheric chloromethane levels. This finding has important implications for understanding the global chloromethane budget and its environmental ramifications (Hamilton et al., 2003).
Atmospheric Chemistry
Chloromethane in Atmospheric Chemistry Research on volatile halogenated compounds from coastal meadows emphasizes the role of natural ecosystems in the emission of chloromethane, affecting atmospheric chemistry and ozone depletion processes (Valtanen et al., 2009). Understanding these emissions is crucial for global atmospheric models and ozone layer protection strategies.
安全和危害
Exposure to Chloromethane-d3 can cause symptoms resembling drunkenness and impaired ability to perform simple tasks . It is harmful if swallowed and toxic if inhaled . It is also suspected of causing cancer . Safety precautions include avoiding dust formation, not breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
未来方向
属性
IUPAC Name |
chloro(trideuterio)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl/c1-2/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHMKBQYUWJMIP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149501 | |
| Record name | Chloromethane-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethane-d3 | |
CAS RN |
1111-89-3 | |
| Record name | Chloromethane-d3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethane-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethane-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

